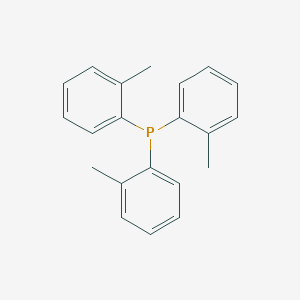

Tri-o-tolylphosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116667. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Phosphines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tris(2-methylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21P/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIOYMYWGDAQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064130 | |

| Record name | Phosphine, tris(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Tri-o-tolylphosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18398 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6163-58-2 | |

| Record name | Tri-o-tolylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6163-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris-o-tolyphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006163582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri-o-tolylphosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine, tris(2-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, tris(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-methylphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS-O-TOLYPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M32DK8XA8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Tri-o-tolylphosphine from 2-Bromotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of tri-o-tolylphosphine from 2-bromotoluene, a crucial ligand in various catalytic processes. The primary focus of this document is the Grignard reaction pathway, a common and effective method for this transformation. This guide provides comprehensive experimental protocols, quantitative data, and visual representations of the synthesis workflow to aid researchers in the successful preparation of this valuable compound.

Introduction

This compound is an organophosphorus compound widely utilized as a ligand in transition metal catalysis.[1][2] Its bulky steric profile, characterized by a wide cone angle of 194°, influences the reactivity and selectivity of catalytic systems.[1] This phosphine ligand finds application in a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which are fundamental in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][3] While commercially available, its synthesis in the laboratory is a cost-effective alternative.[4] The most prevalent synthetic route involves the reaction of a Grignard reagent, derived from 2-bromotoluene, with phosphorus trichloride.[3][5]

Reaction Mechanism: The Grignard Pathway

The synthesis of this compound from 2-bromotoluene via the Grignard reaction proceeds in two key stages:

-

Formation of the Grignard Reagent: 2-Bromotoluene reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the o-tolylmagnesium bromide Grignard reagent.[4][6] This reaction involves the insertion of magnesium into the carbon-bromine bond, creating a highly nucleophilic organometallic species.[7]

-

Nucleophilic Substitution: The newly formed Grignard reagent acts as a potent nucleophile and reacts with phosphorus trichloride. Three equivalents of the Grignard reagent displace the three chloride atoms on the phosphorus center through a series of nucleophilic substitution reactions, leading to the formation of the tertiary phosphine, this compound.[4]

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from 2-bromotoluene.

Materials:

-

2-Bromotoluene

-

Magnesium turnings

-

Phosphorus trichloride

-

Tetrahydrofuran (THF), anhydrous

-

Iodine crystal

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO4), anhydrous

-

Ethanol or Hexane for recrystallization

Procedure:

-

Initiation of Grignard Reagent Formation: In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings (3.11 g, 128 mmol).[3][4][5] To this, add a small portion of 2-bromotoluene (1 mL) and a single crystal of iodine to 50 mL of anhydrous THF.[3][4][5] The mixture is gently heated to initiate the reaction, which is indicated by a color change and the disappearance of the iodine color.[4]

-

Formation of Grignard Reagent: Once the reaction has initiated, a solution of the remaining 2-bromotoluene (20 g, 117 mmol total) in 100 mL of anhydrous THF is added dropwise to maintain a gentle reflux.[3][4][5] After the addition is complete, the reaction mixture is refluxed for an additional 2 hours, during which the solution typically turns black.[3][4][5]

-

Reaction with Phosphorus Trichloride: The reaction mixture is then cooled to 0 °C in an ice bath. A solution of phosphorus trichloride (5.01 g, 36.5 mmol) in 30 mL of anhydrous THF is added dropwise, ensuring the temperature remains low.[3][4][5] Upon completion of the addition, the reaction is brought to reflux and maintained for 18 hours.[4][5]

-

Work-up and Extraction: After reflux, the reaction is cooled to room temperature. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[4][5] The resulting mixture is then extracted three times with diethyl ether (3 x 100 mL).[4][5]

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[4][5]

-

Purification: The resulting crude white solid is purified by recrystallization from ethanol or hexane to yield pure this compound as a white crystalline solid.[4]

Caption: Experimental workflow for this compound synthesis.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | ~60-62% | [4][5] |

| Melting Point | 125-127 °C | [4] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Molecular Formula | C21H21P | [5] |

| Molecular Weight | 304.37 g/mol | [5] |

| 31P NMR (CDCl3) | δ 28.0 ppm | [4] |

Troubleshooting and Considerations

-

Grignard Initiation: The initiation of the Grignard reaction can be sluggish.[4] Gentle heating is typically sufficient. If initiation does not occur, adding a fresh crystal of iodine or a microspatula of mercuric chloride can be effective.[4] It is crucial to ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly sensitive to moisture.[8]

-

Addition of 2-Bromotoluene: The 2-bromotoluene should be added portion-wise or dropwise. Adding the entire amount at once can "swamp" the magnesium surface and prevent the reaction from starting.[4]

-

Purity of Reagents: The use of anhydrous solvents and high-purity reagents is critical for achieving a good yield and minimizing side reactions. THF should be distilled from a suitable drying agent like sodium-benzophenone ketyl.[4]

Conclusion

The synthesis of this compound from 2-bromotoluene via the Grignard reaction is a reliable and well-established method. By following the detailed protocol and considering the key operational parameters outlined in this guide, researchers can effectively produce this important phosphine ligand for a wide range of applications in synthetic chemistry and drug development. The provided quantitative data and visual aids serve as a practical resource for the successful execution of this synthesis.

References

- 1. Tri(o-tolyl)phosphine | 6163-58-2 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Tri(o-tolyl)phosphine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. syntheticpages.org [syntheticpages.org]

- 5. Tri(o-tolyl)phosphine synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cerritos.edu [cerritos.edu]

An In-depth Technical Guide to the Grignard Reaction Protocol for Tri-o-tolylphosphine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tri-o-tolylphosphine via the Grignard reaction, a fundamental process in organophosphorus chemistry. This compound is a bulky phosphine ligand extensively used in catalysis and organic synthesis. This document outlines the detailed experimental protocol, quantitative data, reaction mechanism, and potential challenges associated with this synthesis.

Overview and Reaction Principle

The synthesis of this compound through the Grignard reaction involves two primary stages. The first is the formation of the Grignard reagent, o-tolylmagnesium bromide, from the reaction of 2-bromotoluene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). The second stage is the nucleophilic substitution reaction of the prepared Grignard reagent with phosphorus trichloride (PCl₃), leading to the formation of this compound.

The overall reaction is as follows:

3 CH₃C₆H₄Br + 3 Mg → 3 CH₃C₆H₄MgBr 3 CH₃C₆H₄MgBr + PCl₃ → (CH₃C₆H₄)₃P + 3 MgBrCl

Due to the high reactivity of the Grignard reagent, stringent anhydrous conditions are paramount for the success of this synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the reactants, products, and reaction conditions for the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Bromotoluene | C₇H₇Br | 171.04 | -27 | 181-182 |

| Magnesium | Mg | 24.31 | 650 | 1090 |

| Phosphorus Trichloride | PCl₃ | 137.33 | -93.6 | 76.1 |

| This compound | C₂₁H₂₁P | 304.37 | 123-127[1] | 238 (at 15 hPa)[2] |

| This compound oxide | C₂₁H₂₁OP | 320.37 | 150-151 | - |

Table 2: Typical Reaction Parameters and Yields

| Parameter | Value | Reference |

| Grignard Formation | ||

| Molar Ratio (2-Bromotoluene:Mg) | ~1:1.1 | [1][3] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [1][3] |

| Initiation | Iodine crystal, gentle heating | [1][3] |

| Reaction Time | 2 hours at reflux | [1][3] |

| Phosphine Synthesis | ||

| Molar Ratio (o-Tolylmagnesium bromide:PCl₃) | ~3.2:1 | [1][3] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [1][3] |

| Reaction Temperature | 0 °C for addition, then reflux | [1][3] |

| Reaction Time | 18 hours at reflux | [1][3] |

| Work-up and Purification | ||

| Quenching Agent | Saturated NH₄Cl solution | [1][3] |

| Extraction Solvent | Diethyl ether | [1][3] |

| Purification Method | Recrystallization from ethanol or hexane | [1] |

| Yield | ||

| Reported Yield | ~60-62% | [1][3] |

Table 3: Spectral Data for this compound

| Technique | Key Data | Reference |

| ¹H NMR (CDCl₃) | Signals typically observed around 7.24-6.72 ppm (aromatic protons) and 2.39 ppm (methyl protons). | [4] |

| ¹³C NMR | Spectral data available. | [5] |

| ³¹P NMR (CDCl₃) | A characteristic peak at approximately -28.0 ppm. | [1] |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 304. A top peak is often observed at m/z 289. | [5][6] |

| IR (KBr) | Spectral data available. | [5] |

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established literature.[1][3]

3.1. Materials and Reagents

-

2-Bromotoluene (purified and dried)

-

Magnesium turnings

-

Iodine (crystal)

-

Phosphorus trichloride (distilled before use)

-

Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol or hexane for recrystallization

3.2. Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon) with a bubbler

-

Schlenk line (recommended)

-

Standard laboratory glassware for work-up and purification

3.3. Procedure

Part A: Preparation of o-Tolylmagnesium Bromide

-

Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inert gas inlet. Flame-dry all glassware under vacuum or in an oven and allow to cool under a stream of inert gas to ensure anhydrous conditions.

-

Magnesium Activation: Place magnesium turnings (3.11 g, 128 mmol) in the flask. Add a single crystal of iodine.

-

Initiation: Add a small amount of a solution of 2-bromotoluene (20 g, 117 mmol) in anhydrous THF (100 mL) to the magnesium. Gently warm the flask until the brown color of the iodine disappears and the solution becomes cloudy and begins to reflux, indicating the initiation of the Grignard reaction.

-

Grignard Reagent Formation: Once the reaction has started, add the remaining 2-bromotoluene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for 2 hours. The solution will typically turn black.

Part B: Synthesis of this compound

-

Cooling: After the 2-hour reflux, cool the Grignard reagent solution to 0 °C using an ice bath.

-

Addition of PCl₃: Add a solution of phosphorus trichloride (5.01 g, 36.5 mmol) in anhydrous THF (30 mL) dropwise to the stirred Grignard solution at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 18 hours.

-

Quenching: Cool the reaction mixture to room temperature and then carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the solution and concentrate it in vacuo to obtain a white solid.

Part C: Purification

-

Recrystallization: Recrystallize the crude white solid from hot ethanol or hexane to yield pure this compound as a white crystalline solid.[1]

-

Drying: Dry the purified crystals under vacuum.

Reaction Mechanism and Experimental Workflow

4.1. Reaction Pathway

The synthesis proceeds through a sequential nucleophilic substitution mechanism. The o-tolyl anion from the Grignard reagent acts as the nucleophile, attacking the electrophilic phosphorus atom of PCl₃ and displacing a chloride ion in three successive steps.

4.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

Troubleshooting and Safety Considerations

5.1. Common Issues and Solutions

-

Failure of Grignard Reaction Initiation: This is a common issue. Ensure all glassware is meticulously dried. The magnesium turnings should be of high quality; crushing them gently under an inert atmosphere can expose a fresh surface. The use of a small iodine crystal is standard for activation. If initiation is still problematic, a microspatula of mercuric chloride can be used as an initiator, though caution is advised due to its toxicity.[1] Do not add the entire portion of 2-bromotoluene at once, as this can passivate the magnesium surface.[1]

-

Low Yield: Low yields are often attributed to moisture in the reagents or apparatus, which quenches the Grignard reagent. Ensure all solvents are rigorously dried and the reaction is maintained under a positive pressure of an inert gas. Another cause can be the formation of side products.

-

Formation of Side Products: The primary side product is this compound oxide, formed by the oxidation of the product upon exposure to air. Handle the product under an inert atmosphere as much as possible, especially during the work-up and purification stages. Wurtz-type coupling of the aryl halide can also occur, leading to the formation of biphenyl derivatives.

5.2. Safety Precautions

-

Phosphorus trichloride is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Grignard reagents are highly reactive and can ignite upon exposure to air and moisture. All operations should be carried out under an inert atmosphere.

-

Anhydrous ethers (THF and diethyl ether) are extremely flammable and can form explosive peroxides. Use in a well-ventilated area, away from ignition sources, and ensure they are tested for peroxides before use.

-

The reaction is exothermic , particularly during the formation of the Grignard reagent and the quenching step. Ensure adequate cooling is available and perform additions slowly and cautiously.

References

- 1. syntheticpages.org [syntheticpages.org]

- 2. Tri(o-tolyl)-phosphine for synthesis 6163-58-2 [sigmaaldrich.com]

- 3. Tri(o-tolyl)phosphine synthesis - chemicalbook [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound | C21H21P | CID 80271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tri(o-tolyl)phosphine(6163-58-2) MS [m.chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Tri-o-tolylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-o-tolylphosphine, an organophosphorus compound with the formula P(C₆H₄CH₃)₃, is a bulky, electron-rich phosphine ligand of significant interest in the fields of organic synthesis and catalysis.[1][2] Its unique steric and electronic properties make it an invaluable tool in numerous transition metal-catalyzed cross-coupling reactions, contributing to enhanced reaction rates and selectivity.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and graphical representations of key processes to support researchers and drug development professionals in its application.

Physical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1][5][6] It is generally insoluble in water but shows solubility in organic solvents such as alcohols, acetone, toluene, chloroform, and ethyl acetate.[1][5][7][8] The compound is known to be sensitive to air and light, and in solution, it slowly oxidizes to this compound oxide.[1][2][7]

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₁H₂₁P | [5][7][9][10] |

| Molecular Weight | 304.37 g/mol | [5][11][12] |

| Appearance | White to light yellow crystalline powder | [1][5][6] |

| Melting Point | 122-129 °C | [1][7][9][11] |

| Boiling Point | 412.4 °C at 760 mmHg (Predicted) | [5][13] |

| Solubility | Insoluble in water; Soluble in alcohol, acetone, toluene, chloroform, ethyl acetate. | [1][5][7][8] |

| Cone Angle | 194° | [1][2] |

Chemical Properties and Reactivity

This compound's chemical behavior is dominated by the phosphorus atom's lone pair of electrons and the steric hindrance imposed by the three ortho-tolyl groups. This combination of high electron density and bulkiness is crucial for its effectiveness in catalysis.

It is incompatible with strong oxidizing agents.[7] Key reactions involving this compound include:

-

Ligand in Catalysis: It is widely employed as a ligand in various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig reactions.[1][3][7][14] It also serves as a ligand for other transition metals like ruthenium and rhodium in reactions such as direct amination of alcohols and hydrogenation.[1][6][7] The bulky nature of the ligand promotes reductive elimination and can facilitate the oxidative addition of less reactive substrates.

-

Reaction with Selenium: It reacts with selenium to form tri-ortho-phosphinselenide.[5][6][7]

-

Cyclometalation: Due to its large cone angle, it has a tendency to undergo cyclometalation when treated with metal halides and acetates.[1][2]

-

Hydrophosphination: Photoinduced hydrophosphination of terminal alkynes with this compound can yield alkenylphosphonium salts.[15]

Spectroscopic Data

The structural features of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Chemical Shift (δ) / Signal | References |

| ¹H NMR | CDCl₃ | 7.24 (m), 7.22 (m), 7.06 (m), 6.72 (m), 2.39 (s, CH₃) | [16] |

| ³¹P NMR | CDCl₃ | -28.0 ppm | [17] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is based on a common and relatively straightforward laboratory-scale synthesis.[6][17][18]

Materials:

-

2-Bromotoluene

-

Magnesium turnings

-

Phosphorus trichloride (PCl₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol or Hexane for recrystallization

Procedure:

-

To a flame-dried flask containing magnesium turnings (3.5 equivalents) in anhydrous THF, add a small amount of 2-bromotoluene (1 mL) and a single crystal of iodine.

-

Gently heat the mixture to initiate the Grignard reaction.

-

Once initiated, add a solution of the remaining 2-bromotoluene (for a total of 3.2 equivalents) in anhydrous THF dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for 2 hours.

-

Cool the reaction to 0 °C in an ice bath.

-

Slowly add a solution of phosphorus trichloride (1 equivalent) in anhydrous THF dropwise.

-

After the addition, allow the reaction to warm to room temperature and then reflux for 18 hours.

-

Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ether (3 x 100 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution in vacuo to obtain a white solid.

-

Recrystallize the crude product from ethanol or hexane to yield pure this compound.

A visual representation of this workflow is provided below.

Caption: Synthesis workflow for this compound.

Role in Catalytic Cycles

The efficacy of this compound as a ligand can be illustrated by its role in a generalized Suzuki coupling cycle.

Caption: Role of phosphine ligands in the Suzuki coupling cycle.

Conclusion

This compound is a cornerstone ligand in modern synthetic chemistry, offering a unique combination of steric bulk and electron-donating character that drives a wide array of catalytic transformations. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective application in research and development, particularly within the pharmaceutical industry where efficient and selective bond-forming reactions are paramount.

References

- 1. Tri(o-tolyl)phosphine | 6163-58-2 [chemicalbook.com]

- 2. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Tri(o-tolyl)phosphine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Tri(o-tolyl)phosphine, 98+% | Fisher Scientific [fishersci.ca]

- 8. chembk.com [chembk.com]

- 9. A12093.03 [thermofisher.com]

- 10. This compound | C21H21P | CID 80271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 三(邻甲基苯基)磷 CAS No. 6163-58-2 Sigma-Aldrich [sigmaaldrich.com]

- 12. Tri(o-tolyl)phosphine [commonorganicchemistry.com]

- 13. Tri(o-tolyl)phosphine | 6163-58-2 [amp.chemicalbook.com]

- 14. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Tri(o-tolyl)phosphine(6163-58-2) 1H NMR spectrum [chemicalbook.com]

- 17. syntheticpages.org [syntheticpages.org]

- 18. Tri(o-tolyl)phosphine synthesis - chemicalbook [chemicalbook.com]

Tri-o-tolylphosphine CAS number and molecular weight

An In-depth Technical Guide on Tri-o-tolylphosphine

For researchers, scientists, and professionals in drug development, precise identification and characterization of chemical compounds are paramount. This guide focuses on the fundamental properties of this compound, a widely utilized organophosphorus compound.

This compound, also known as tris(2-methylphenyl)phosphine, is a white solid soluble in organic solvents.[1] It is recognized by its unique CAS number, which facilitates its unambiguous identification in chemical databases and literature.

Below is a summary of its key identifiers:

| Property | Value |

| CAS Number | 6163-58-2[1][2][3][4][5][6][7] |

| Molecular Weight | 304.37 g/mol [2][3][5][6][7] |

| Alternate Molecular Weight | 304.4 g/mol [8] |

| Molecular Formula | C21H21P[2][6][7][8] |

| Synonyms | P(o-tol)3, Tris(o-tolyl)phosphine[1][2] |

References

- 1. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Tri(o-tolyl)phosphine | CAS 6163-58-2 — Ereztech [ereztech.com]

- 4. Tri(o-tolyl)phosphine | 6163-58-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Tri(o-tolyl)phosphine [commonorganicchemistry.com]

- 6. 6163-58-2・this compound・323-67201・321-67202[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. 6163-58-2|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | C21H21P | CID 80271 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of Tri-o-tolylphosphine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-o-tolylphosphine, a bulky phosphine ligand, is a critical component in various catalytic processes, including Suzuki-Miyaura and Heck cross-coupling reactions. Its efficacy and handling in these applications are fundamentally linked to its solubility characteristics in organic media. This technical guide provides a consolidated overview of the solubility of this compound in common organic solvents. While extensively cited as soluble in many organic media, specific quantitative solubility data is not widely available in published literature. This document presents the available qualitative data, a generalized experimental protocol for determining solubility, and a workflow for this procedure.

Overview of this compound Solubility

This compound is a white, crystalline solid that is generally characterized as being soluble in a range of organic solvents and insoluble in water.[1][2] This lipophilic nature is typical for tertiary phosphine ligands and is crucial for their application in homogeneous catalysis, which primarily occurs in non-aqueous environments. The presence of three tolyl groups contributes significantly to its nonpolar character.

While precise quantitative measurements are not readily found in scientific literature, qualitative descriptions and contextual information from synthesis and purification procedures provide a strong indication of its solubility profile. For instance, its preparation often involves solvents like tetrahydrofuran (THF), and it can be recrystallized from ethanol, indicating good solubility in these media, particularly at elevated temperatures for the latter.[3]

The following table summarizes the known qualitative solubility of this compound in various common organic solvents.

| Solvent | Common Abbreviation | Solubility | Source / Context |

| Alcohols | Soluble | [2][3] | |

| - Ethanol | EtOH | Soluble | Recrystallization solvent.[3] |

| Chlorinated Solvents | |||

| - Chloroform | CHCl₃ | Soluble | Stated in chemical supplier data. |

| Ethers | |||

| - Tetrahydrofuran | THF | Soluble | Used as a reaction solvent for synthesis.[3] |

| Aromatic Hydrocarbons | |||

| - Toluene | PhMe | Soluble | Stated in chemical supplier data. |

| Ketones | |||

| - Acetone | Me₂CO | Soluble | Stated in chemical supplier data. |

| Esters | |||

| - Ethyl Acetate | EtOAc | Soluble | Stated in chemical supplier data; used as an eluent in chromatography.[3] |

| Aqueous | |||

| - Water | H₂O | Insoluble | [1][2] |

| - Cold Water | H₂O | Slightly Soluble | [2][3] |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for process optimization, reaction modeling, or formulation development, a standardized experimental protocol is necessary. The following details a general gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on established principles for solubility measurement.[4]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with airtight caps (e.g., 20 mL scintillation vials)

-

Syringe filters (Teflon/PTFE, 0.2 µm or 0.45 µm pore size)

-

Glass syringes

-

Pre-weighed glass sample pans or vials for solvent evaporation

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. "Excess" means adding enough solid so that a visible amount remains undissolved after equilibration.

-

Add a known volume (e.g., 10 mL) of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution is constant.

-

-

Sample Collection and Separation:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for several hours to let the undissolved solid settle.

-

Carefully draw a known volume of the clear supernatant (the saturated solution) into a glass syringe, avoiding any solid particles.

-

Attach a syringe filter to the syringe.

-

Dispense a precise aliquot (e.g., 5 mL) of the filtered solution into a pre-weighed (tared) glass pan or vial. Record the exact mass of the empty container.

-

-

Quantification:

-

Place the pan containing the saturated solution into a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). Alternatively, use a vacuum desiccator at room temperature.

-

Once all the solvent has evaporated, transfer the pan to a desiccator to cool to room temperature.

-

Weigh the pan containing the dried this compound residue on the analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty pan from the final mass.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Example Calculation for g/100 mL: Solubility = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Visualized Workflow

The following diagram illustrates the logical steps of the experimental protocol described above for determining the solubility of this compound.

Caption: General workflow for gravimetric solubility determination.

Conclusion

This compound exhibits broad solubility in common non-polar and polar aprotic organic solvents, a property essential for its widespread use in catalysis. While quantitative data remains elusive in readily accessible literature, the qualitative profile is well-established. For applications demanding precise solubility values, the general experimental protocol provided in this guide offers a reliable method for in-house determination. Such data can be invaluable for optimizing reaction conditions, ensuring catalyst stability, and streamlining downstream processing.

References

An In-depth Technical Guide to the ¹H and ³¹P NMR Spectral Data of Tri-o-tolylphosphine

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for tri-o-tolylphosphine, a widely used organophosphorus ligand in catalysis and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for molecular characterization.

Introduction

This compound [P(o-tolyl)₃] is a bulky, electron-rich phosphine ligand. Its steric and electronic properties, which are crucial for its catalytic activity, can be effectively probed using NMR spectroscopy. This guide details the ¹H and ³¹P NMR spectral characteristics of this compound, presents the available data in a structured format, and outlines the experimental protocols for acquiring such data, with special consideration for the air-sensitive nature of the compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the tolyl rings and the methyl group protons. The aromatic region is complex due to the restricted rotation around the P-C bonds, leading to distinct signals for the inequivalent protons.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Signal Label | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constants (J) [Hz] | Tentative Assignment |

| A | 7.24 | m | J(H,H) = 7.6, J(H,H) = 1.2, J(P,H) = 13 | Aromatic H |

| B | 7.22 | m | J(H,H) = 7.6 | Aromatic H |

| C | 7.060 | m | J(H,H) = 7.5 | Aromatic H |

| D | 6.723 | m | J(H,H) = 7.5, J(P,H) = 5 | Aromatic H |

| E | 2.389 | s | - | -CH₃ |

Data sourced from ChemicalBook.[1] The assignments for the aromatic protons (A, B, C, D) are tentative and would require further 2D NMR experiments for definitive confirmation. The multiplicity for all aromatic signals is reported as multiplet (m), and for the methyl signal as singlet (s).

³¹P NMR Spectral Data

The ³¹P NMR spectrum of this compound should ideally show a single resonance, characteristic of the phosphorus atom in its specific chemical environment. However, obtaining a clean spectrum can be challenging due to the compound's sensitivity.

Data Availability:

For reference, the ³¹P NMR chemical shift of the corresponding this compound oxide in CDCl₃ has been reported to be in the range of +21.6 to +34.7 ppm. Generally, triarylphosphines exhibit ³¹P NMR chemical shifts in the upfield region (negative ppm values) relative to 85% H₃PO₄. For instance, the structurally related tri-p-tolylphosphine has a reported ³¹P chemical shift of -8.8 ppm in CDCl₃.

Experimental Protocols

The acquisition of high-quality NMR spectra for this compound requires careful handling due to its air sensitivity.

4.1. Sample Preparation (Air-Sensitive Protocol)

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere of nitrogen or argon, either in a glovebox or using Schlenk line techniques.

-

Solvent: Use a deuterated solvent that has been thoroughly dried and degassed. Deuterated chloroform (CDCl₃) is a common choice.

-

NMR Tube: A Young's NMR tube or a standard NMR tube sealed with a septum and parafilm is recommended to maintain an inert atmosphere during the experiment.

-

Procedure: a. In a glovebox or under a positive pressure of inert gas, weigh the desired amount of this compound (typically 5-10 mg) directly into the NMR tube. b. Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube using a syringe. c. Securely cap the NMR tube (if a standard tube is used, seal with a septum and wrap with parafilm). d. Gently agitate the tube to ensure the sample is fully dissolved.

4.2. NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is suitable for resolving the complex multiplets in the ¹H spectrum.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Temperature: Room temperature (e.g., 298 K).

-

Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) can be used as an internal reference.

-

-

³¹P NMR Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment is typically used to obtain a single sharp peak.

-

Temperature: Room temperature (e.g., 298 K).

-

Referencing: An external standard of 85% H₃PO₄ (δ = 0.0 ppm) is commonly used.

-

Visualization of NMR Structural Relationships

The following diagram illustrates the structure of this compound and highlights the key through-bond (J-coupling) interactions that are observed in its NMR spectra.

Caption: Structure of this compound and key NMR J-coupling interactions.

References

Tri-o-tolylphosphine: A Comprehensive Technical Guide on its Crystal Structure and Cone Angle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural characteristics of Tri-o-tolylphosphine [P(o-tol)3], a bulky phosphine ligand crucial in catalysis and coordination chemistry. This document outlines the available data on its crystal structure and cone angle, supported by detailed experimental and computational methodologies.

Crystal Structure of this compound

A definitive single-crystal X-ray diffraction study for this compound is not publicly available in major crystallographic databases such as the Cambridge Structural Database (CSD) and the Inorganic Crystal Structure Database (ICSD). However, to provide context and an example of the expected structural features, the crystallographic data for its isomer, tri-p-tolylphosphine, and its derivative, this compound oxide, are presented below.

Crystallographic Data of Related Compounds

The following table summarizes the crystallographic data for tri-p-tolylphosphine and this compound oxide, which can serve as valuable reference points.

| Parameter | Tri-p-tolylphosphine | This compound oxide |

| Chemical Formula | C21H21P | C21H21OP |

| CCDC Number | 702532[1] | 7701778[2] |

| Space Group | P-3 | P21/c |

| a (Å) | 12.6562(18) | 8.634(2) |

| b (Å) | 12.6562(18) | 28.183(7) |

| c (Å) | 19.696(4) | 14.782(4) |

| α (°) | 90 | 90 |

| β (°) | 90 | 98.43(2) |

| γ (°) | 120 | 90 |

| Volume (ų) | 2732.2(8) | 3556.1(16) |

| Z | 6 | 8 |

Experimental Protocol: Single-Crystal X-ray Diffraction of Air-Sensitive Phosphines

The determination of the crystal structure of an air-sensitive compound like this compound requires specialized handling techniques to prevent degradation. The following protocol outlines the general procedure.

Crystal Growth:

-

Crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an inert atmosphere, for example, inside a glovebox.

-

Alternatively, vapor diffusion or slow cooling methods can be employed using Schlenk line techniques with dry, degassed solvents.

Crystal Mounting:

-

In an inert atmosphere (glovebox), a suitable crystal is selected under a microscope.

-

The crystal is coated with a layer of inert oil (e.g., Paratone-N) to protect it from the atmosphere.

-

The coated crystal is then mounted on a cryoloop.

Data Collection:

-

The mounted crystal is rapidly transferred to the diffractometer, which is equipped with a cryostream of cold nitrogen gas (typically 100-150 K). This low temperature minimizes thermal motion of the atoms and protects the crystal.

-

A suitable X-ray source (e.g., Mo Kα radiation) is used.

-

The diffraction data are collected as a series of frames as the crystal is rotated.

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods or Patterson methods.

-

The structural model is then refined using full-matrix least-squares on F².

Cone Angle of this compound

Computationally Determined Cone Angles

A comprehensive study by Jover and Cirera recomputed the Tolman cone angles for a large set of phosphine ligands, including this compound, using a combined Molecular Mechanics (MM) and Density Functional Theory (DFT) approach.[4][5][6] Their findings provide a nuanced understanding of the ligand's steric profile in different coordination environments.

| Coordination Environment | Computed Cone Angle (θ) |

| Linear [AuCl(P)] | 190.3° |

| Tetrahedral [Ni(CO)3(P)] | 183.4° |

| Octahedral [IrCl3(CO)2(P)] | 175.6° |

| Original Tolman Value | 194° |

Experimental Protocol: Computational Determination of Tolman Cone Angle (MM/DFT)

The following protocol is based on the methodology described by Jover and Cirera.[4][5][6]

1. Conformational Search (Molecular Mechanics):

-

A conformational search is performed using Molecular Mechanics (MM) to identify the lowest energy conformers of the phosphine ligand in different coordination environments (linear, tetrahedral, and octahedral).

-

This step is crucial for flexible ligands like this compound to ensure the most stable conformation is used for the subsequent, more computationally expensive calculations.

2. Geometry Optimization (Density Functional Theory):

-

The low-energy conformers identified in the MM search are then re-optimized at the DFT level of theory.

-

A common functional and basis set combination for such calculations is B3LYP with a 6-31G* basis set for the ligand atoms and an appropriate effective core potential for the metal center.

3. Cone Angle Calculation:

-

From the optimized geometry, the Tolman cone angle is calculated. This is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals spheres of all atoms in the ligand.[7] The metal-phosphorus bond length is typically fixed at a standard value (e.g., 2.28 Å for nickel complexes) for consistency with Tolman's original definition.[4]

Synthesis of this compound

This compound can be synthesized via a Grignard reaction.[8]

Reaction Scheme:

3 o-tolyl-MgBr + PCl3 → P(o-tolyl)3 + 3 MgBrCl

Procedure:

-

Grignard Reagent Formation: Magnesium turnings are activated in anhydrous tetrahydrofuran (THF). o-Bromotoluene is then added dropwise to initiate the formation of the Grignard reagent, o-tolylmagnesium bromide.

-

Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is then reacted with phosphorus trichloride (PCl3) at a low temperature (e.g., 0 °C).

-

Workup and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization.

Visualizations

Logical Workflow for Cone Angle Determination

Caption: Workflow for calculating the Tolman cone angle.

Relationship Between Steric Hindrance and Cone Angle

Caption: Impact of o-tolyl groups on the cone angle.

References

- 1. Phosphine, tris(4-methylphenyl)- | C21H21P | CID 13956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound oxide | C21H21OP | CID 326944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]

- 4. diposit.ub.edu [diposit.ub.edu]

- 5. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 8. Tri(o-tolyl)phosphine synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide to the IR and Raman Spectroscopy of Tri-o-tolylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Vibrational Spectroscopy of Tri-o-tolylphosphine

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that probe the vibrational modes of molecules. When a molecule absorbs infrared radiation, its dipole moment changes, leading to vibrations such as stretching and bending of its chemical bonds. In Raman spectroscopy, a molecule scatters monochromatic light (typically from a laser), and the small fraction of inelastically scattered light reveals information about its vibrational modes, which are dependent on changes in the molecule's polarizability.

For a complex molecule like this compound (C₂₁H₂₁P), the IR and Raman spectra exhibit a rich pattern of bands corresponding to the vibrations of its constituent functional groups, including the aromatic C-H bonds, C-C bonds within the tolyl rings, C-P bonds, and methyl C-H bonds. The positions, intensities, and shapes of these bands are characteristic of the molecule's structure and symmetry.

Data Presentation: Vibrational Frequencies and Assignments

Due to the limited availability of specific experimental data for this compound in the literature, the following table presents a summary of expected vibrational frequencies and their assignments based on data from analogous triarylphosphines (such as triphenylphosphine) and general group frequency correlations. These values provide a reliable starting point for interpreting the IR and Raman spectra of this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | IR Activity | Raman Activity | Notes |

| Aromatic C-H Stretching | 3100 - 3000 | Medium-Weak | Strong | Multiple bands are expected in this region corresponding to the various C-H bonds on the tolyl rings. |

| Aliphatic C-H Stretching (Methyl Groups) | 3000 - 2850 | Medium | Medium | Asymmetric and symmetric stretching modes of the methyl groups will appear here. |

| Aromatic C=C Stretching (Ring Vibrations) | 1600 - 1450 | Strong | Strong | A series of sharp bands characteristic of the benzene ring. The substitution pattern on the ring will influence the exact positions and intensities of these bands. |

| Methyl C-H Bending | 1470 - 1430 | Medium | Medium | Asymmetric and symmetric bending (scissoring) modes of the methyl groups. |

| In-plane Aromatic C-H Bending | 1300 - 1000 | Medium-Strong | Medium-Weak | These vibrations are sensitive to the substitution pattern on the aromatic ring. |

| P-Aryl (P-C) Stretching | 1100 - 1000 | Strong | Medium | A key vibrational mode for phosphine ligands, indicating the strength and nature of the phosphorus-carbon bond. |

| Ring Breathing Mode | ~1000 | Weak | Very Strong | A symmetric vibration of the entire aromatic ring, often giving a very intense band in the Raman spectrum. |

| Out-of-plane Aromatic C-H Bending | 900 - 675 | Strong | Weak | The position of these strong bands in the IR spectrum is highly indicative of the substitution pattern on the benzene ring (in this case, ortho-disubstituted). |

| P-C Bending and other Skeletal Vibrations | Below 600 | Medium-Weak | Medium | Complex vibrations involving the entire molecular skeleton, including deformations of the C-P-C angles and torsions of the tolyl groups. |

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining high-quality IR and Raman spectra of solid samples like this compound.

Infrared (IR) Spectroscopy

3.1.1. KBr Pellet Method

This is a common technique for obtaining the IR spectrum of a solid sample.

-

Sample Preparation:

-

Thoroughly dry approximately 1-2 mg of this compound and 100-200 mg of spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

-

Grind the KBr to a fine powder using an agate mortar and pestle.

-

Add the this compound sample to the KBr powder and mix thoroughly by grinding until a homogeneous mixture is obtained.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation and Data Acquisition:

-

Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

3.1.2. Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a convenient alternative that requires minimal sample preparation.

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of powdered this compound onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition:

-

Record a background spectrum with the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically perform the ATR correction to generate a spectrum that is comparable to a transmission spectrum.

-

Raman Spectroscopy

3.2.1. Fourier-Transform (FT) Raman Spectroscopy

-

Sample Preparation:

-

Place a small amount of crystalline this compound into a glass capillary tube or an aluminum sample cup.

-

No further sample preparation is typically required.

-

-

Instrumentation and Data Acquisition:

-

Place the sample in the sample compartment of an FT-Raman spectrometer, such as a Bruker MultiRAM.[1]

-

The instrument is typically equipped with a near-infrared (NIR) laser, such as a Nd:YAG laser (1064 nm), to minimize fluorescence.

-

Set the laser power to an appropriate level to avoid sample degradation while maximizing the Raman signal.

-

Acquire the spectrum over a desired Raman shift range (e.g., 3500-100 cm⁻¹).

-

A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

-

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the generalized workflows for obtaining IR and Raman spectra of this compound.

Logical Relationship of Spectroscopic Techniques

The following diagram illustrates the relationship between the molecular properties and the resulting spectroscopic techniques.

Conclusion

This technical guide provides a foundational understanding of the IR and Raman spectroscopic analysis of this compound. While a definitive, experimentally validated assignment of all vibrational modes is not currently available in the public literature, the provided data, based on analogous compounds, serves as a strong basis for spectral interpretation. The detailed experimental protocols offer practical guidance for researchers to obtain high-quality spectra. The synergistic use of IR and Raman spectroscopy, as outlined, is a powerful approach for the comprehensive structural characterization of this important organophosphorus ligand and its derivatives in various chemical and pharmaceutical applications.

References

A Technical Guide to the Commercial Availability and Purity of Tri-o-tolylphosphine for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability and purity of Tri-o-tolylphosphine (CAS No. 6163-58-2), a critical organophosphorus compound utilized as a ligand in catalysis and various organic synthesis applications. This document is intended for researchers, scientists, and drug development professionals who require high-purity this compound for their work.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of commercially available this compound typically ranges from 97% to 99%. The most common analytical techniques used by manufacturers to certify purity are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The primary impurity in commercial this compound is its oxidation product, this compound oxide, which forms upon exposure to air.[1] Other potential impurities may include residual solvents from the synthesis and purification process. For applications requiring very high purity, such as in sensitive catalytic systems, an additional purification step by the end-user is often recommended.

Below is a summary of representative commercial offerings for this compound:

| Supplier | Stated Purity | Analytical Method |

| Sigma-Aldrich | 97% | - |

| Sigma-Aldrich | ≥97.0% | HPLC |

| Thermo Scientific | 98+% | GC |

| Thermo Scientific | 99% | GC |

| Stanford Chemicals | 98% | GC |

| TCI | >97.0% | GC |

| FUJIFILM Wako | 96+% | NMR |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the Grignard reaction. In this procedure, 2-bromotoluene is reacted with magnesium turnings in tetrahydrofuran (THF) to form the Grignard reagent, o-tolylmagnesium bromide. This is followed by the addition of phosphorus trichloride. The crude product is typically worked up by extraction and then purified by recrystallization from ethanol to yield this compound as a white solid.[2]

Purification of Commercial this compound

For applications demanding high purity, commercially available this compound can be further purified to remove the primary impurity, this compound oxide. Given the air-sensitive nature of phosphines, these procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Method 1: Recrystallization

This is a standard method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent will dissolve the this compound at an elevated temperature but have limited solubility at lower temperatures, while the impurities remain soluble at all temperatures. Ethanol is a commonly used solvent for the recrystallization of this compound.[2]

-

Protocol:

-

Place the commercial this compound in a Schlenk flask equipped with a magnetic stir bar and a condenser.

-

Under a positive pressure of inert gas, add a minimal amount of hot, degassed ethanol to dissolve the solid completely.

-

Once dissolved, slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the resulting white crystals by filtration under inert atmosphere, for instance, using a Schlenk filter.

-

Wash the crystals with a small amount of cold, degassed ethanol.

-

Dry the purified crystals under vacuum.

-

Method 2: Removal of this compound Oxide by Precipitation with Zinc Chloride

This method is effective for removing phosphine oxide impurities. It relies on the formation of a zinc chloride adduct with the phosphine oxide, which is insoluble in certain polar organic solvents and can be removed by filtration.[3]

-

Protocol:

-

Dissolve the impure this compound in a suitable polar solvent such as ethanol under an inert atmosphere.

-

Add a stoichiometric amount (relative to the estimated phosphine oxide impurity) of zinc chloride.

-

Stir the mixture at room temperature for several hours.

-

The precipitated this compound oxide-zinc chloride complex is removed by filtration under inert atmosphere.

-

The purified this compound can be recovered from the filtrate by removal of the solvent under reduced pressure.

-

Method 3: Column Chromatography

For small-scale purifications where very high purity is required, column chromatography can be employed.

-

Protocol:

-

Prepare a silica gel column, ensuring the silica has been dried to remove adsorbed water.

-

Dissolve the crude this compound in a minimal amount of a non-polar eluent (e.g., a mixture of hexane and a small amount of a more polar solvent like ethyl acetate).

-

Load the solution onto the column and elute with an appropriate solvent system. The less polar this compound will elute before the more polar this compound oxide.

-

Collect the fractions containing the pure product and remove the solvent under reduced pressure.

-

Visualizations

References

Tri-o-tolylphosphine: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

Tri-o-tolylphosphine [P(o-C₆H₄CH₃)₃], a white to light yellow crystalline solid, is a versatile organophosphorus compound utilized as a ligand in various chemical reactions, including Suzuki and Heck couplings.[1] Its utility in research and development, particularly in the synthesis of complex organic molecules for pharmaceuticals and materials science, necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the safety, handling, and storage precautions for this compound.

Hazard Identification and Classification

This compound is classified as an irritant and is harmful to aquatic life.[2][3] The primary hazards are associated with its potential to cause skin, eye, and respiratory irritation.[4] Although comprehensive toxicological data is not available, the precautionary principle dictates that it should be handled with care, assuming it may have other uninvestigated adverse health effects.

GHS Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

H413: May cause long lasting harmful effects to aquatic life.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior under various laboratory conditions and for making informed decisions regarding its handling and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₁P | [6] |

| Molecular Weight | 304.37 g/mol | [6] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 123-125 °C (lit.) | [2] |

| Boiling Point | 412.4 °C at 760 mmHg | [6] |

| Flash Point | 214.6 °C | [6] |

| Solubility | Soluble in alcohol, chloroform, and ethyl acetate. Slightly soluble in cold water. Insoluble in water. | [2][6] |

| Sensitivity | Air and light sensitive | [6] |

| Vapor Pressure | 1.24E-06 mmHg at 25°C | [6] |

| Density | 1.16 g/cm³ at 20°C | [6][7] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The recommended PPE is outlined in the table below.

| Body Part | Protective Equipment | Specifications and Remarks |

| Eyes/Face | Safety glasses with side-shields or goggles | Ensure a complete seal around the eyes. |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves for integrity before each use. |

| Lab coat or chemical-resistant apron | To protect clothing and skin from splashes. | |

| Respiratory | NIOSH-approved respirator with appropriate cartridges | Required when working with the powder outside of a fume hood or in poorly ventilated areas. |

Safe Handling and Experimental Workflow

Due to its air and light sensitivity, as well as its irritant properties, a stringent workflow must be followed when handling this compound.

Storage Precautions

Proper storage of this compound is critical to maintain its integrity and prevent the formation of hazardous degradation products.

| Storage Condition | Requirement | Rationale |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation. |

| Temperature | Store in a cool, dry place, below +30°C.[2] | Minimizes degradation and potential pressure buildup. |

| Light | Store in a light-resistant container. | Protects from light-induced decomposition.[8] |

| Container | Keep container tightly closed. | Prevents contamination and exposure to air and moisture. |

| Compatibility | Store away from strong oxidizing agents.[4] | Avoids potentially vigorous or explosive reactions. |

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Contain the spill by sweeping or scooping up the solid material. Avoid generating dust.

-

Collect the spilled material in a sealed container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: May produce carbon oxides and phosphorus oxides upon combustion.

-

Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information and Potential Signaling Pathways

The toxicological properties of this compound have not been thoroughly investigated.[4] No quantitative data such as LD50 or LC50 values are readily available. The known health effects are primarily irritation to the skin, eyes, and respiratory system.

As an organophosphorus compound, it is prudent to consider the potential for neurotoxic effects, although this has not been established for this compound. The primary mechanism of toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[9][10] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and a range of adverse effects.[11][12] However, it is important to note that the toxicity of organophosphorus compounds can vary significantly based on their specific structure.

Given the lack of specific data for this compound, the following diagram illustrates a logical pathway of potential local toxic effects based on its known irritant properties.

Experimental Protocols for Hazard Determination

While specific experimental data for this compound is lacking, the following are summaries of standard methodologies that would be employed to determine its key hazard properties.

Acute Oral, Dermal, and Inhalation Toxicity (OECD Guidelines):

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are used to assess the acute toxicity of chemical substances. These studies are typically conducted in rodent models.

-

Acute Oral Toxicity (e.g., OECD 420, 423, 425): A single dose of the substance is administered by gavage to a group of animals. The animals are then observed for a set period (typically 14 days) for signs of toxicity and mortality. The results are used to classify the substance based on its lethal dose.

-

Acute Dermal Toxicity (e.g., OECD 402): The substance is applied to a shaved area of the skin of the test animals for a 24-hour period. Observations for skin reactions, systemic toxicity, and mortality are made over a 14-day period.

-

Acute Inhalation Toxicity (e.g., OECD 403): Animals are exposed to the substance as a vapor, dust, or aerosol in an inhalation chamber for a specified duration (e.g., 4 hours). The animals are then observed for signs of respiratory and systemic toxicity, as well as mortality, over a 14-day period.

Flash Point Determination (ASTM D93):

The flash point, the lowest temperature at which a substance gives off sufficient vapor to ignite in the presence of an ignition source, is determined using a Pensky-Martens closed-cup tester. A sample of the substance is heated at a controlled rate while a small flame is periodically introduced into the vapor space above the liquid. The temperature at which a flash is observed is recorded as the flash point.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its handling requires a high degree of caution due to its irritant properties and the lack of comprehensive toxicological data. Adherence to the safety, handling, and storage protocols outlined in this guide is essential for minimizing risks to researchers and ensuring a safe laboratory environment. All work with this compound should be conducted with the assumption that it may possess uncharacterized hazards. As with all chemicals, a thorough risk assessment should be performed before any new experimental procedure involving this compound is undertaken.

References

- 1. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]

- 2. Tri(o-tolyl)phosphine | 6163-58-2 [chemicalbook.com]

- 3. This compound | C21H21P | CID 80271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound|lookchem [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 9. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition [mdpi.com]

- 10. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organophosphate poisoning - Wikipedia [en.wikipedia.org]

- 12. emedicine.medscape.com [emedicine.medscape.com]

Methodological & Application

Application Notes: Tri-o-tolylphosphine as a Ligand in Suzuki-Miyaura Coupling

Introduction

Tri-o-tolylphosphine (P(o-tol)₃) is a sterically bulky and electron-rich phosphine ligand that has demonstrated significant utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique steric and electronic properties play a crucial role in facilitating key steps of the catalytic cycle, often leading to high efficiency and broad substrate scope. This document provides an overview of its applications, key experimental data, and detailed protocols for its use in Suzuki-Miyaura coupling.

The steric bulk of this compound, with one of the largest cone angles among simple phosphines, promotes the formation of reactive monophosphine-ligated Pd(0) species.[1] This characteristic is advantageous in accelerating the rates of oxidative addition and reductive elimination, which are often rate-limiting steps in the catalytic cycle.[2] Furthermore, its electron-donating nature enhances the reactivity of the palladium center.

Key Advantages:

-

High Efficiency: Catalytic systems employing this compound have shown high conversions and turnovers in the coupling of various aryl halides with arylboronic acids.[3]

-

Mild Reaction Conditions: Successful couplings have been reported at room temperature, which is beneficial for thermally sensitive substrates.[2][4][5][6]

-

Broad Substrate Scope: It has been effectively used for coupling a wide range of substrates, including propargylic carbonates and various aryl halides.[2][3][4][5][6]

-

Commercial Availability: As a commercially available and bench-stable ligand, it offers a practical choice for synthetic chemists.[1][2]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle. The bulky and electron-rich this compound ligand facilitates several key steps in this cycle.

Caption: Suzuki-Miyaura catalytic cycle with P(o-tol)₃ as the ligand (L).

Experimental Data

Table 1: Suzuki Coupling of Propargylic Carbonates with Boronic Acids